Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Other thiophene derivatives, such as 2-acetylthiophene and 2-bromothiophene, share structural similarities but differ in their functional groups and reactivity.
Chlorophenoxy Compounds: Compounds like 2-chlorophenoxyacetic acid have similar chlorophenoxy groups but lack the thiophene ring, resulting in different properties and applications.
Uniqueness
Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is unique due to its combination of a thiophene ring and a chlorophenoxyacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6337-23-1 |
---|---|
Molecular Formula |
C26H34ClNO4S |
Molecular Weight |
492.1 g/mol |
IUPAC Name |
propan-2-yl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H34ClNO4S/c1-18(2)32-26(30)24-19-13-9-7-5-3-4-6-8-10-16-22(19)33-25(24)28-23(29)17-31-21-15-12-11-14-20(21)27/h11-12,14-15,18H,3-10,13,16-17H2,1-2H3,(H,28,29) |
InChI Key |
HRBSOMHYAYMNBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.